4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)isoquinolin-1(2H)-one
Description
4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)isoquinolin-1(2H)-one is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a 1,3-benzodioxole moiety and a 3-methylphenyl-substituted isoquinolin-1(2H)-one scaffold. The isoquinolinone core contributes rigidity and hydrogen-bonding capacity, which may influence target binding.
Properties
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O4/c1-15-5-4-6-17(11-15)28-13-20(18-7-2-3-8-19(18)25(28)29)24-26-23(27-32-24)16-9-10-21-22(12-16)31-14-30-21/h2-13H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIRMKGLWUFVQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a1,3-benzodioxol-5-yl moiety have been reported to exhibit activity against various cancer cell lines
Mode of Action
Compounds with similar structures have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote cell death.
Biochemical Pathways
It is known that many anticancer agents, including those with similar structures to this compound, act by modulating microtubule assembly. They can either suppress tubulin polymerization or stabilize the microtubule structure, leading to mitotic blockade and cell apoptosis.
Result of Action
The compound’s action results in significant anticancer activity, as evidenced by its ability to cause cell cycle arrest and induce apoptosis in cancer cells. The IC50 values of similar compounds range from 328 to 644 nM against certain cancer cell lines, indicating potent cytotoxic effects.
Biological Activity
The compound 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)isoquinolin-1(2H)-one is a complex organic molecule with significant potential in biological applications. Its unique structure, which includes a benzodioxole moiety and an isoquinoline backbone, suggests various avenues for biological activity, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 366.38 g/mol. The structure can be broken down into several functional groups that contribute to its biological properties.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H18N4O3 |
| Molecular Weight | 366.38 g/mol |
| Chemical Structure | Structure |
Antimicrobial Activity
Recent studies have indicated that compounds containing oxadiazole and isoquinoline derivatives exhibit notable antimicrobial properties. For instance, a related compound demonstrated significant activity against various bacterial strains, including E. coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .
Anticancer Properties
Research has shown that oxadiazole derivatives can inhibit cancer cell proliferation. A study reported that similar compounds exhibit cytotoxic effects on human cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways .
Neuroprotective Effects
The neuroprotective potential of isoquinoline derivatives has been explored in various models of neurodegenerative diseases. Compounds similar to the one have been shown to protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating conditions like Alzheimer's disease .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli | |
| Anticancer | Induces apoptosis in cancer cells | |
| Neuroprotective | Protects against oxidative stress |
The biological activities of This compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways critical for pathogen survival or cancer cell proliferation.
- Induction of Apoptosis : Through the activation of caspases and other apoptotic pathways, the compound can trigger programmed cell death in malignant cells.
- Antioxidant Activity : The presence of benzodioxole may confer antioxidant properties that protect cells from oxidative damage.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against a panel of pathogens. The compound demonstrated MIC values lower than those of conventional antibiotics, indicating its potential as an alternative therapeutic agent .
Study 2: Cytotoxicity Against Cancer Cells
In vitro studies assessed the cytotoxic effects of related isoquinoline derivatives on breast cancer cell lines. Results showed a dose-dependent decrease in cell viability, with significant induction of apoptosis observed at higher concentrations .
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C₁₅H₁₃N₃O₄
- Molecular Weight : 295.29 g/mol
Structural Features
The compound features a complex structure that includes:
- An isoquinoline core
- A benzodioxole moiety
- An oxadiazole ring
These structural elements contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds similar to 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)isoquinolin-1(2H)-one exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics .
Neuroprotective Effects
Studies have demonstrated that related compounds can inhibit monoamine oxidase (MAO), an enzyme associated with neurodegenerative diseases. In vitro assays revealed that certain derivatives effectively reduce MAO activity, which is crucial for maintaining neurotransmitter levels in the brain . This suggests potential applications in treating conditions like Alzheimer’s disease and depression.
Anticancer Potential
The compound's structural features allow it to interact with multiple biological targets, making it a candidate for anticancer drug development. Research has shown that similar isoquinoline derivatives possess cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Enzyme Inhibition
The compound has shown promise as an acetylcholinesterase inhibitor. This activity is particularly relevant for therapeutic strategies against Alzheimer's disease, where enhanced acetylcholine levels are desired .
Synthetic Approaches
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the oxadiazole ring through cyclization reactions.
- Coupling reactions to attach the benzodioxole moiety.
- Final modifications to achieve the isoquinoline structure.
These methods are crucial for optimizing yield and purity for biological testing.
Case Study 1: Antimicrobial Efficacy
In a study published in Der Pharma Chemica, researchers synthesized a series of oxadiazole derivatives and tested their antimicrobial activity against gram-positive and gram-negative bacteria. The results indicated that specific derivatives exhibited significant antibacterial properties, paving the way for further development into therapeutic agents .
Case Study 2: Neuroprotective Activity
A recent investigation focused on the neuroprotective effects of isoquinoline derivatives on neuronal cells subjected to oxidative stress. The study found that certain compounds significantly reduced cell death and improved cell viability compared to control groups . This highlights the potential application of these compounds in neurodegenerative disease therapies.
Case Study 3: Anticancer Activity
Research published in Pharmaceutical Chemistry Journal explored the cytotoxic effects of isoquinoline derivatives on various cancer cell lines. The study reported that specific derivatives induced apoptosis in cancer cells through the activation of caspases, suggesting their potential as anticancer agents .
Comparison with Similar Compounds
Key Structural Differences:
- Target Compound: Oxadiazole substituent: 1,3-Benzodioxol-5-yl (electron-rich, lipophilic). Core structure: Isoquinolin-1(2H)-one with 3-methylphenyl substitution.
Analogous Compounds :
- Compounds 46–51 () : Feature a benzo[d]imidazol-2-one core with varied oxadiazole substituents (e.g., chlorophenethyl, trifluoromethyl biphenyl, or piperidine-pyridine hybrids) .
- ST-1347 (238) () : Contains an isoindolin-1,3-dione core and a trifluoromethylphenyl-oxadiazole group .
- Benzoxadiazole derivatives () : Utilize a benzoxadiazole ring instead of benzodioxole, altering electronic properties .
Physicochemical Implications:
Research Findings and Implications
Pharmacological Activity
- Compounds 46–51 () exhibit dual TRPA1/TRPV1 antagonism, with purity >98% and yields varying by substituent complexity. For example, Compound 47 (trifluoromethyl biphenyl) shows higher purity (99.47%) despite moderate yield (55%), suggesting fluorinated groups may enhance stability .
- The target compound’s benzodioxole group, unlike the trifluoromethyl or chlorinated groups in analogs, may reduce metabolic oxidation, extending half-life .
Spectroscopic and Crystallographic Utility
- Benzoxadiazole derivatives () highlight the role of fused heterocycles in fluorescence or UV absorption. The target compound’s benzodioxole group may offer similar spectroscopic utility but with distinct electronic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
